2-((2,6-Difluorophenoxy)methyl)-1,3-dioxolane
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Overview
Description
2-((2,6-Difluorophenoxy)methyl)-1,3-dioxolane is an organic compound characterized by the presence of a dioxolane ring and a difluorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,6-Difluorophenoxy)methyl)-1,3-dioxolane typically involves the reaction of 2,6-difluorophenol with formaldehyde and ethylene glycol under acidic conditions to form the dioxolane ring. The reaction conditions often require a catalyst such as p-toluenesulfonic acid to facilitate the formation of the dioxolane ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
2-((2,6-Difluorophenoxy)methyl)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the dioxolane ring into diols.
Substitution: The difluorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of diols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-((2,6-Difluorophenoxy)methyl)-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((2,6-Difluorophenoxy)methyl)-1,3-dioxolane involves its interaction with specific molecular targets. The difluorophenoxy group can interact with enzymes or receptors, leading to modulation of biological pathways. The dioxolane ring may also contribute to the compound’s stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
- 2-((2,6-Difluorophenoxy)methyl)oxirane
- 3-((2,6-Difluorophenoxy)methyl)pyrrolidine
- 1-(2,5-Difluorobenzyl)-5-oxo-3-pyrrolidinecarboxylic acid
Uniqueness
2-((2,6-Difluorophenoxy)methyl)-1,3-dioxolane is unique due to the presence of both the dioxolane ring and the difluorophenoxy group. This combination imparts distinct chemical properties, making it a valuable compound for various applications. Its stability, reactivity, and potential biological activities set it apart from other similar compounds .
Properties
Molecular Formula |
C10H10F2O3 |
---|---|
Molecular Weight |
216.18 g/mol |
IUPAC Name |
2-[(2,6-difluorophenoxy)methyl]-1,3-dioxolane |
InChI |
InChI=1S/C10H10F2O3/c11-7-2-1-3-8(12)10(7)15-6-9-13-4-5-14-9/h1-3,9H,4-6H2 |
InChI Key |
ZUMUSFJVLYHTDL-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)COC2=C(C=CC=C2F)F |
Origin of Product |
United States |
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